molecular formula C10H11N3O2S B1408481 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine CAS No. 1522372-21-9

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine

Cat. No. B1408481
M. Wt: 237.28 g/mol
InChI Key: DDZJJUHVJMBEOV-UHFFFAOYSA-N
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Description

The compound “3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thieno[2,3-c]pyran ring, and an amine group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclocondensation reactions or substitution reactions involving the corresponding precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and thieno[2,3-c]pyran rings, which are heterocyclic structures, and the amine group. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the oxadiazole ring could contribute to its stability and electronic properties . The amine group could influence its solubility in water and its basicity .

Scientific Research Applications

  • Synthesis and Derivative Formation : A study by Patil et al. (2014) explored the synthesis of new unsymmetrical 2,5‐disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing thieno[2,3‐c]pyrazolo moiety. They synthesized series of derivatives from thieno[2,3-c]pyrazole-5-carbohydrazide by multistep reaction sequences (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).

  • Hypertensive Activity Study : Kumar and Mashelker (2007) synthesized novel 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐pyranopyridine‐2‐one moiety and related compounds. These compounds were expected to show improved hypertensive activity (Kumar & Mashelker, 2007).

  • Potential for Anticancer Activity : Research by Abdo and Kamel (2015) involved synthesizing a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases, which were screened for in vitro anticancer activity against six human cancer cell lines (Abdo & Kamel, 2015).

  • Antitumor and Antiangiogenic Effects : Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The compounds demonstrated significant reduction in tumor volume and cell number, and increased life span in EAT-bearing mice (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

  • Insecticidal Activity : Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings, exploring their insecticidal activity. They identified compounds with high mortality rates against Plutella xylostella, suggesting potential as insecticides (Liu, Zhu, Gao, Ma, Tang, Yang, Diao, Wang, & Zhu, 2017).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given the known biological activities of oxadiazole derivatives . Further studies could focus on synthesizing the compound and evaluating its biological activities.

properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-12-10(15-13-5)8-6-2-3-14-4-7(6)16-9(8)11/h2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZJJUHVJMBEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 3
Reactant of Route 3
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 4
Reactant of Route 4
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 5
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Reactant of Route 6
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine

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